molecular formula C7H8N4O4S B14457269 N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide CAS No. 71063-77-9

N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide

Cat. No.: B14457269
CAS No.: 71063-77-9
M. Wt: 244.23 g/mol
InChI Key: YDDXQYZWBHTPLH-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a cyano group, and an ethylsulfanylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of ethyl isothiocyanate with cyanoacetamide under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide involves its interaction with molecular targets through its functional groups. The cyano and carbamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The ethylsulfanylcarbonyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: Similar structure but with a methoxy group instead of an ethylsulfanyl group.

    Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-: Contains an ethylamino group instead of an ethylsulfanyl group.

Uniqueness

N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide is unique due to the presence of the ethylsulfanylcarbonyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

71063-77-9

Molecular Formula

C7H8N4O4S

Molecular Weight

244.23 g/mol

IUPAC Name

[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] ethylsulfanylformate

InChI

InChI=1S/C7H8N4O4S/c1-2-16-7(14)15-11-4(3-8)5(12)10-6(9)13/h2H2,1H3,(H3,9,10,12,13)

InChI Key

YDDXQYZWBHTPLH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)ON=C(C#N)C(=O)NC(=O)N

Origin of Product

United States

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